![molecular formula C25H25ClN2O2S B2459375 8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223836-79-0](/img/structure/B2459375.png)
8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide
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Description
8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C25H25ClN2O2S and its molecular weight is 453. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to developing efficient synthesis methods for thienoquinoline derivatives. For instance, an efficient microwave-assisted synthesis under solvent-free conditions has been reported for substituted thieno[2,3-b]quinolines, demonstrating advancements in synthesis techniques that could be applicable to the compound (Nandeshwarappa et al., 2005). This approach offers a simplified pathway to generate thienoquinoline derivatives, highlighting the potential for crafting specific compounds like 8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide.
Biological Activity and Applications
The synthesis and biological evaluation of novel thieno[2,3-b]quinoline derivatives have shown that these compounds possess various biological activities. For example, some thienoquinoline derivatives have been investigated for their antiproliferative activity against cancer cell lines, indicating their potential as therapeutic agents (Hung et al., 2014). This suggests that related compounds, such as the one , could also be explored for similar applications, contributing to the development of new treatments.
Chemical Properties and Reactivity
The chemical reactivity and properties of thienoquinoline derivatives are crucial for their application in various fields, including material science and pharmaceuticals. Studies have explored the functionalization of these compounds, demonstrating their versatility and potential for creating novel materials or drug candidates (Bennacef et al., 2007). Such research underlines the importance of understanding the chemical behavior of thienoquinolines, which can be extended to the compound of interest, enabling targeted modifications to enhance its application potential.
properties
IUPAC Name |
8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O2S/c1-3-16-6-8-17(9-7-16)22-20-15-28-21-11-10-18(26)14-19(21)23(20)31-24(22)25(29)27-12-5-13-30-4-2/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCOFVJUMTYTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCOCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
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